molecular formula C23H22ClN3O5S B2693771 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide CAS No. 899759-94-5

1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide

Cat. No. B2693771
CAS RN: 899759-94-5
M. Wt: 487.96
InChI Key: RCEGNGANQYMDRV-UHFFFAOYSA-N
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Description

The compound is known by its CAS No. 899759-94-5. It is available from suppliers for scientific research .

Scientific Research Applications

Antibacterial Activity

The search for novel antibacterial agents has led to the synthesis and evaluation of various quinolone derivatives, including those related to the chemical structure of interest. For instance, 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives have been synthesized and introduced to the C7 position of the quinolone core, showing comparable antibacterial activity against susceptible and multidrug-resistant strains, particularly Staphylococcus aureus and Staphylococcus epidermidis, in comparison with ciprofloxacin and vancomycin (Huang et al., 2010).

Antimycobacterial Properties

In the realm of antimycobacterial research, novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines have been synthesized and tested for in vitro activity against Mycobacterium tuberculosis H37Rv strain. One of the synthesized compounds showed potent activity, as potent as ethambutol, highlighting the potential for new therapeutic options in treating tuberculosis (Patel et al., 2011).

Antifungal and Antiviral Activities

The chemical scaffold of interest has also been explored for its potential in antifungal and antiviral therapies. For example, s-Triazine-based thiazolidinones have been synthesized and demonstrated antimicrobial activity against a variety of bacteria and fungi, suggesting the versatility of this chemical structure in developing new antimicrobial agents (Patel et al., 2012).

Inhibition of Thrombin

The stereoisomers of compounds structurally related to the one have been synthesized and examined for their inhibitory effect on thrombin, an enzyme crucial for blood clotting. The research indicates that the inhibitory potency of these compounds varies significantly with their stereo-configuration, suggesting potential applications in developing anticoagulant drugs (Okamoto et al., 1981).

Vasodilatory Effects

Compounds with a structure similar to 1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide have been investigated for their hypotensive properties, indicating a direct vasodilatory effect. This research opens avenues for the development of new treatments for hypertension and cardiovascular diseases (McCall et al., 1983).

properties

IUPAC Name

1-[8-(4-chlorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c24-15-1-3-16(4-2-15)33(29,30)21-13-26-18-12-20-19(31-9-10-32-20)11-17(18)22(21)27-7-5-14(6-8-27)23(25)28/h1-4,11-14H,5-10H2,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEGNGANQYMDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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